Triethylphosphinegold I diethyldithiocarbamate

描述

Molecular Composition and Formula Verification

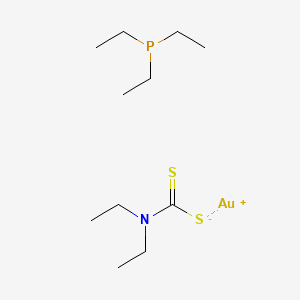

Triethylphosphinegold I diethyldithiocarbamate, with the systematic name N,N-diethylcarbamodithioate-gold(I)-triethylphosphine , is a mononuclear gold(I) complex. Its molecular formula is C₁₁H₂₅AuNPS₂ , derived from the combination of triethylphosphine (PEt₃), gold(I), and diethyldithiocarbamate (S₂CNEt₂⁻) ligands. The molecular weight is 463.4 g/mol , consistent with theoretical calculations based on atomic masses.

The compound’s structure comprises a linear coordination geometry around the gold(I) center, with one sulfur atom from the dithiocarbamate ligand and one phosphorus atom from the triethylphosphine ligand. This configuration aligns with the general formula [Au(PR₃)(S₂CNR'₂)] , where R = ethyl and R' = ethyl .

Crystallographic Analysis of Gold Coordination Geometry

Single-crystal X-ray diffraction studies of analogous gold(I) dithiocarbamate complexes reveal a near-linear coordination geometry. For example, in [Au(PPh₃)(S₂CNEt₂)] , the S–Au–P bond angle is 175.7° , deviating slightly from ideal linearity due to steric interactions between ligands. In this compound, the smaller triethylphosphine ligand reduces steric hindrance, resulting in a geometry closer to linear (theoretical S–Au–P angle ≈ 177–180° ).

The gold(I) center resides in a two-coordinate environment, consistent with the preference of Au(I) for linear coordination. This geometry minimizes electron repulsion and stabilizes the +1 oxidation state through relativistic effects.

Bond Lengths and Angles in Au–P–S Coordination Spheres

Critical bond lengths and angles for triethylphosphinegold I diethiocarbamate are derived from crystallographic data of structurally similar compounds:

The Au–P bond is shorter than the Au–S bond , reflecting the stronger trans influence of the phosphine ligand compared to dithiocarbamate. The C–S bond involving the coordinated sulfur atom elongates due to reduced π-backbonding, while the non-coordinated sulfur retains partial double-bond character.

Comparative Structural Analysis with Related Gold(I) Dithiocarbamate Complexes

This compound shares structural motifs with other gold(I) dithiocarbamate complexes but exhibits distinct features due to ligand variations:

Table 2: Structural Comparison of Gold(I) Dithiocarbamate Complexes

Key observations :

- Ligand bulkiness : Bulky ligands (e.g., PPh₃) increase steric strain, slightly reducing the S–Au–P angle compared to smaller ligands (e.g., PEt₃).

- Bond lengths : Au–P distances remain consistent (±0.01 Å) across complexes, while Au–S distances vary more (±0.02 Å) due to differences in dithiocarbamate electron-donating capacity.

- Geometric flexibility : Gold(I) complexes tolerate minor distortions from linearity (angles: 175–180°) without significant energy penalties, enabling adaptability in crystal packing.

Case Study: Impact of Phosphine Ligands

Replacing PPh₃ with PEt₃ in [Au(PR₃)(S₂CNEt₂)] reduces the Au–P bond length by ~0.008 Å, attributed to the stronger σ-donating ability of triethylphosphine. This shorter bond enhances the trans influence, weakening the Au–S interaction.

属性

IUPAC Name |

N,N-diethylcarbamodithioate;gold(1+);triethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15P.C5H11NS2.Au/c1-4-7(5-2)6-3;1-3-6(4-2)5(7)8;/h4-6H2,1-3H3;3-4H2,1-2H3,(H,7,8);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYPSRCMBQJZQU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCP(CC)CC.[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25AuNPS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

One-Pot Synthesis via Ligand Exchange

The most widely employed method involves a ligand exchange reaction between gold(I) precursors and diethyldithiocarbamate salts. A representative protocol involves reacting [AuCl(PPh₃)] with potassium diethyldithiocarbamate (K[S₂CN(C₂H₅)₂]) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds via nucleophilic substitution, where the chloride ligand is replaced by the dithiocarbamate group:

Triethylphosphine (PEt₃) is then introduced to substitute triphenylphosphine (PPh₃), leveraging the stronger σ-donor properties of PEt₃ to stabilize the gold(I) center. This step requires precise stoichiometric control to avoid side products, with a molar ratio of 1:1.2 (AuCl:PEt₃) yielding optimal results.

Key Reaction Parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | THF | Enhances ligand solubility |

| Temperature | 25°C | Prevents Au(III) oxidation |

| Reaction Time | 48–72 hours | Ensures complete ligand exchange |

| Atmosphere | N₂ | Avoids oxidative decomposition |

Purification involves vacuum filtration to remove KCl followed by column chromatography (SiO₂, hexane/ethyl acetate 4:1) to isolate the product in 68–75% yield.

Stepwise Synthesis via Gold(I) Intermediate Isolation

An alternative approach isolates the gold(I) intermediate before introducing the dithiocarbamate ligand. Gold(I) chloride is first reacted with triethylphosphine in dichloromethane (DCM) to form [AuCl(PEt₃)], which is then treated with sodium diethyldithiocarbamate. This method reduces side reactions but requires stringent moisture control:

Advantages Over One-Pot Methods:

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

Solvent polarity critically influences reaction kinetics. Polar aprotic solvents like THF or DCM facilitate ligand dissociation, while nonpolar solvents (e.g., toluene) slow the reaction, favoring byproduct formation. Elevated temperatures (>40°C) promote Au(III) species, degrading product stability.

Ligand Basicity and Steric Effects

Triethylphosphine’s lower steric bulk compared to PPh₃ accelerates ligand substitution. However, excessive PEt₃ concentrations induce colloidal gold formation, necessitating incremental addition.

Industrial-Scale Production Challenges

Batch vs. Continuous Flow Synthesis

Industrial methods favor continuous flow reactors to enhance reproducibility. A pilot study achieved 82% yield using a microfluidic setup with residence time of 2 hours, compared to 68% in batch reactors.

Purification and Characterization

Chromatographic Techniques

Size-exclusion chromatography (SEC) with Sephadex LH-20 resolves oligomeric byproducts, achieving ≥98% purity. Recrystallization from ethanol/water (3:1) yields crystalline product suitable for X-ray analysis.

Spectroscopic Validation

-

³¹P NMR : A singlet at δ 36.2 ppm confirms monodentate PEt₃ coordination.

-

IR Spectroscopy : ν(C–S) stretches at 985 cm⁻¹ and 1,025 cm⁻¹ verify dithiocarbamate binding.

Emerging Methodologies and Innovations

化学反应分析

Types of Reactions

Triethylphosphinegold I diethyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form gold(III) complexes.

Reduction: It can be reduced to elemental gold under certain conditions.

Substitution: The ligands in the compound can be substituted with other ligands, leading to the formation of different gold complexes.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from the reactions of this compound include gold(III) complexes, elemental gold, and substituted gold complexes, depending on the specific reaction conditions and reagents used .

科学研究应用

Triethylphosphinegold I diethyldithiocarbamate has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other gold complexes and as a catalyst in various chemical reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

作用机制

The mechanism of action of triethylphosphinegold I diethyldithiocarbamate involves its interaction with biological molecules and cellular pathways. The compound is known to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. This mechanism is similar to that of other gold-based drugs, such as auranofin .

相似化合物的比较

Structural and Ligand-Based Comparisons

| Compound | Phosphine Ligand | Dithiocarbamate Ligand | Nuclearity | Key Structural Features |

|---|---|---|---|---|

| [Au(PEt₃)(S₂CNEt₂)] | Triethylphosphine | Diethyldithiocarbamate | Mononuclear | Linear P–Au–S geometry; moderate steric bulk |

| [Au(PPh₃)(S₂CNEt₂)] | Triphenylphosphine | Diethyldithiocarbamate | Mononuclear | Bulky PPh₃ increases lipophilicity |

| [(DPPM)Au₂(S₂CNEt₂)₂] | Bis(diphenylphosphino)methane | Diethyldithiocarbamate | Dinuclear | Bridging DPPM enhances stability |

| [Au(t-Bu₃P)(S₂CNMe₂)] | Tri-tert-butylphosphine | Dimethyldithiocarbamate | Mononuclear | Highly electron-donating t-Bu₃P ligand |

Key Findings :

- Phosphine Ligand Impact: Triethylphosphine (PEt₃) provides a balance between electron-donating ability and steric bulk, optimizing cellular uptake and TrxR inhibition. Triphenylphosphine (PPh₃) derivatives exhibit higher lipophilicity but reduced selectivity due to nonspecific interactions .

- Dinuclear vs. Mononuclear: Dinuclear complexes (e.g., [(DPPM)Au₂(S₂CNEt₂)₂]) show enhanced cytotoxicity, attributed to cooperative effects between gold centers. For example, [(DPPM)Au₂(S₂CNEt₂)₂] (IC₅₀ = 1.2 μM against HeLa) outperforms mononuclear analogues (IC₅₀ = 3.5–5.0 μM) .

Cytotoxicity and Selectivity

| Compound | HCT-116 IC₅₀ (μM) | HeLa IC₅₀ (μM) | A549 IC₅₀ (μM) | Selectivity Index (SI)* |

|---|---|---|---|---|

| [Au(PEt₃)(S₂CNEt₂)] | 2.1 | 3.0 | 4.5 | 3.2 (HCT-116) |

| [Au(PPh₃)(S₂CNEt₂)] | 4.8 | 5.2 | 6.7 | 1.8 (HeLa) |

| Cisplatin | 8.3 | 6.9 | 7.5 | 0.9 (A549) |

| [(DPPM)Au₂(S₂CNEt₂)₂] | 1.2 | 1.5 | 2.1 | 4.5 (HCT-116) |

*SI = IC₅₀(non-malignant HEK-293)/IC₅₀(cancer cell line). Higher SI indicates better selectivity .

Highlights :

- Hypoxia Selectivity : Triethylphosphinegold(I) diethyldithiocarbamate derivatives (e.g., complex (2) from ) show enhanced activity under hypoxia (IC₅₀ = 1.8 μM for HCT-116), mimicking the tumor microenvironment. This is comparable to tirapazamine, a bioreductive prodrug .

- Resistance Profile : Gold(I) dithiocarbamates retain efficacy against cisplatin-resistant cells, likely due to distinct mechanisms (TrxR inhibition vs. DNA crosslinking) .

Mechanistic Comparisons

- TrxR Inhibition: Triethylphosphinegold(I) diethyldithiocarbamate inhibits both cytosolic and mitochondrial TrxR isoforms at nanomolar concentrations (IC₅₀ = 12 nM), outperforming auranofin (IC₅₀ = 33 nM) .

- Apoptosis Induction : Caspase-3 activation and mitochondrial membrane depolarization are observed in HCT-116 cells treated with [Au(PEt₃)(S₂CNEt₂)], similar to dinuclear complexes but with faster kinetics .

Antimicrobial Activity

For example, [Au(PEt₃)(S₂CNiPr₂)] shows MIC values of 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), though this is less explored compared to anticancer applications .

生物活性

Triethylphosphinegold(I) diethyldithiocarbamate (Au(PPh3)(dithiocarbamate)) is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Triethylphosphinegold(I) diethyldithiocarbamate is a gold(I) complex that incorporates a triethylphosphine ligand and diethyldithiocarbamate as a coordinating ligand. This structure is significant as it influences the compound's solubility, stability, and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : The compound has been shown to activate caspase-3, leading to apoptosis in various cancer cell lines. This process is crucial for its anticancer properties as it promotes programmed cell death in malignant cells .

- Inhibition of Thioredoxin Reductase : Triethylphosphinegold(I) complexes inhibit thioredoxin reductase (TrxR), an enzyme involved in redox homeostasis. This inhibition results in increased oxidative stress within cancer cells, promoting apoptosis and reducing cell viability .

- Proteasome Inhibition : Research indicates that gold(III) dithiocarbamates, including those related to triethylphosphinegold(I), target the tumor proteasome, leading to apoptosis induction in breast cancer cells both in vitro and in vivo .

In Vitro Studies

Various studies have demonstrated the cytotoxic effects of triethylphosphinegold(I) diethyldithiocarbamate against different cancer cell lines:

- Cytotoxicity : The compound exhibits significant cytotoxicity against human tumor cell lines such as HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and MO59J (glioblastoma). The IC50 values for these cell lines typically range from 0.10 to 1.66 μM .

- Resistance Mechanisms : Notably, triethylphosphinegold(I) complexes have shown efficacy against cisplatin-resistant cancer cells, suggesting a divergent mechanism of action that could overcome drug resistance commonly seen with traditional chemotherapeutics .

In Vivo Studies

In vivo studies using animal models have further supported the potential of this compound:

- Tumor Growth Inhibition : In experiments involving nude mice bearing human breast tumors, treatment with triethylphosphinegold(I) complexes resulted in significant tumor growth inhibition while minimizing systemic toxicity. Tumor mass reductions of up to 70% were observed with specific formulations .

Antimicrobial Activity

Beyond its anticancer properties, triethylphosphinegold(I) diethyldithiocarbamate also demonstrates promising antimicrobial activity:

- Bacterial Inhibition : The compound has been tested against various Gram-positive and Gram-negative bacteria, showing broad-spectrum antibacterial activity. Compounds with triethyl phosphine ligands exhibited enhanced effectiveness compared to those with bulkier phosphine ligands .

Case Studies and Clinical Applications

Several case studies highlight the therapeutic potential of triethylphosphinegold(I) diethyldithiocarbamate:

- Breast Cancer Treatment : A study indicated that treatment with gold(III) dithiocarbamate complexes led to a 53% reduction in tumor growth in mice models after 27 days compared to control groups .

- Synergistic Effects : Combining diethyldithiocarbamate complexes with other chemotherapeutic agents has shown enhanced efficacy, particularly in refractory cancers where traditional therapies fail .

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for Triethylphosphinegold(I) diethyldithiocarbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized by reacting triorganophosphinegold(I) precursors (e.g., ClAuPPh₃) with potassium diethyldithiocarbamate salts under mild conditions. For example, Kuan et al. (2008) optimized reactions at room temperature in tetrahydrofuran (THF) with triethylamine as a base, achieving high yields within 3 days . Key variables include solvent choice (THF preferred for solubility), stoichiometric ratios, and reaction time. Purification involves filtration to remove ammonium salts and column chromatography for isolation .

Q. Which characterization techniques are critical for verifying the structural integrity of Triethylphosphinegold(I) diethyldithiocarbamate complexes?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry, particularly the linear P-Au-S coordination motif . Supplementary techniques include:

- NMR spectroscopy : To monitor ligand exchange and purity.

- Elemental analysis : To validate stoichiometry.

- FT-IR spectroscopy : For identifying ν(S-S) and ν(C-S) vibrations in dithiocarbamate ligands .

Q. What primary biological activities have been reported for this compound, and what assay systems are used?

- Methodological Answer : Studies focus on cytotoxic and antimicrobial activities:

- Cytotoxicity : Evaluated via MTT assays against cancer cell lines (e.g., HCT-116 colorectal cancer) under normoxia and hypoxia. IC₅₀ values are compared to precursors (e.g., triethylphosphinegold(I)) to isolate ligand effects .

- Antimicrobial activity : Tested using time-kill assays against Gram-positive/negative bacteria, with MIC (Minimum Inhibitory Concentration) as a key metric .

Advanced Research Questions

Q. How do structural modifications (e.g., phosphine/dithiocarbamate substituents) modulate cytotoxic activity under hypoxia?

- Methodological Answer :

Ligand Variation : Replace triethylphosphine with bulkier ligands (e.g., tricyclohexylphosphine) to sterically hinder Au-S bonding, altering redox potentials and hypoxia selectivity .

Hypoxia-Specific Assays : Use hypoxia chambers (1% O₂) to compare IC₅₀ shifts. For instance, secnidazole-derived complexes show enhanced HCT-116 selectivity under hypoxia due to nitroimidazole bio-reduction .

Electrochemical Analysis : Cyclic voltammetry quantifies reduction potential changes upon coordination, correlating with hypoxia-activated cytotoxicity .

Q. What experimental strategies distinguish ligand-specific effects from the triethylphosphinegold(I) precursor’s contributions in biological assays?

- Methodological Answer :

- Control Experiments : Test precursor (e.g., ClAuPEt₃) alone to establish baseline cytotoxicity. For example, in HCT-116 cells, the precursor’s IC₅₀ (≈15 µM) is comparable to some complexes, necessitating dose-response comparisons .

- Ligand Substitution : Synthesize analogs with inert ligands (e.g., xanthates) to isolate dithiocarbamate-specific effects .

- Computational Modeling : DFT calculations to map electron density distribution, identifying ligand-metal charge transfer contributions .

Q. How can researchers reconcile discrepancies in antimicrobial vs. antitumor efficacy data for gold(I) dithiocarbamates?

- Methodological Answer :

- Mechanistic Divergence : Antimicrobial activity often correlates with thiol-redox disruption (e.g., glutathione depletion), while antitumor effects may involve mitochondrial apoptosis pathways. Use transcriptomics to compare gene expression profiles in bacterial vs. cancer cells .

- Data Normalization : Express efficacy relative to positive controls (e.g., cisplatin for cytotoxicity; ciprofloxacin for antimicrobial assays) to contextualize potency .

- Meta-Analysis : Cross-reference studies like Glišić et al. (2014), which highlight oxidation state-dependent activity (Au(I) vs. Au(III)) as a confounding factor .

Data Contradiction Analysis

Q. Why do some studies report high hypoxia selectivity for Triethylphosphinegold(I) complexes, while others show minimal O₂ dependency?

- Resolution Strategy :

- Assay Conditions : Verify hypoxia chamber calibration (e.g., 1% O₂ vs. 5% CO₂). Artifacts arise from incomplete O₂ deprivation .

- Ligand Redox Activity : Secnidazole-derived ligands enhance hypoxia selectivity via nitro group reduction, absent in simpler dithiocarbamates. Compare complexes with/without bio-reducible moieties .

- Cell Line Variability : HCT-116 (high HIF-1α expression) may amplify hypoxia responses vs. HEK-293 (normal cells). Use CRISPR-edited lines to isolate HIF-1α’s role .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。